molecular formula C3H5Cl2NO B082961 Propane, 1,2-dichloro-2-nitroso- CAS No. 14825-96-8

Propane, 1,2-dichloro-2-nitroso-

Cat. No. B082961
CAS RN: 14825-96-8
M. Wt: 141.98 g/mol
InChI Key: RWLUVRSRFMGCME-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Propane, 1,2-dichloro-2-nitroso- is a chemical compound with the molecular formula C3H5Cl2NO2. It is also known as DCNP and is used in scientific research for its unique properties. DCNP is a nitrosamine, which is a class of compounds known for their carcinogenic properties. However, DCNP is not used for its carcinogenic properties but for its ability to inhibit protein synthesis.

Mechanism Of Action

DCNP inhibits protein synthesis by binding to the ribosome. The ribosome is the cellular structure responsible for the synthesis of proteins. DCNP binds to the ribosome and prevents the formation of peptide bonds between amino acids. This results in the inhibition of protein synthesis.

Biochemical And Physiological Effects

DCNP has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells by inhibiting protein synthesis. DCNP has also been shown to inhibit the production of cytokines, which are proteins that play a role in inflammation. DCNP has been shown to have a neuroprotective effect by inhibiting the production of reactive oxygen species.

Advantages And Limitations For Lab Experiments

DCNP has several advantages for lab experiments. It is a potent inhibitor of protein synthesis, which makes it useful for studying the effects of protein synthesis inhibition. DCNP is also relatively stable, which makes it easy to handle and store. However, DCNP is toxic and must be handled with care. It is also relatively expensive, which can limit its use in some experiments.

Future Directions

There are several future directions for research involving DCNP. One area of research is the development of new drugs that target protein synthesis. DCNP has been used as a model compound for the development of new drugs that target the ribosome. Another area of research is the study of the effects of protein synthesis inhibition on different cellular processes. DCNP has been used to study the effects of protein synthesis inhibition on the immune system, but there is still much to learn about its effects on other cellular processes. Finally, DCNP could be used in the development of new diagnostic tools for cancer. DCNP has been shown to inhibit the growth of cancer cells, and it could be used to develop new diagnostic tools that target cancer cells.

Synthesis Methods

DCNP can be synthesized by reacting propane-1,2-diamine with sodium nitrite and hydrochloric acid. The reaction produces DCNP as a yellow crystalline solid. The synthesis of DCNP is a complex process and requires careful handling of the chemicals involved.

Scientific Research Applications

DCNP is used in scientific research to inhibit protein synthesis. It is used to study the effects of protein synthesis inhibition on cellular processes. DCNP has been used to study the role of protein synthesis in the regulation of gene expression. It has also been used to study the effects of protein synthesis inhibition on the immune system.

properties

CAS RN

14825-96-8

Product Name

Propane, 1,2-dichloro-2-nitroso-

Molecular Formula

C3H5Cl2NO

Molecular Weight

141.98 g/mol

IUPAC Name

1,2-dichloro-2-nitrosopropane

InChI

InChI=1S/C3H5Cl2NO/c1-3(5,2-4)6-7/h2H2,1H3

InChI Key

RWLUVRSRFMGCME-UHFFFAOYSA-N

SMILES

CC(CCl)(N=O)Cl

Canonical SMILES

CC(CCl)(N=O)Cl

synonyms

1,2-Dichloro-2-nitrosopropane

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.